Cas no 752154-64-6 (trans-Nemonapride)
trans-Nemonapride Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,5-chloro-2-methoxy-4-(methylamino)-N-[(2R,3S)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-,rel-
- trans-Nemonapride
- TRANS NEMONAPRIDE
- rel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3S)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide
- Tocris-1746
- CHEMBL1553422
- AKOS030242933
- N-[(2S,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide
- DTXSID40424988
- 752154-64-6
- BRD-K01402789-001-01-7
- NCGC00025273-01
- TRANSNEMONAPRIDE
-
- Inchi: 1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18+/m0/s1
- InChI Key: KRVOJOCLBAAKSJ-KBXCAEBGSA-N
- SMILES: ClC1C(=CC(=C(C=1)C(N[C@@H]1CCN(CC2C=CC=CC=2)[C@H]1C)=O)OC)NC
Computed Properties
- Exact Mass: 387.17100
- Monoisotopic Mass: 387.1713548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 3.9
- Topological Polar Surface Area: 53.6Ų
Experimental Properties
- Density: 1.23
- Melting Point: 131-133°C
- Boiling Point: 514.9°C at 760 mmHg
- Flash Point: 265.2°C
- Refractive Index: 1.609
- PSA: 53.60000
- LogP: 4.18490
trans-Nemonapride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N389830-5mg |
trans-Nemonapride |
752154-64-6 | 5mg |
$ 115.00 | 2023-09-06 | ||
| TRC | N389830-10mg |
trans-Nemonapride |
752154-64-6 | 10mg |
$ 224.00 | 2023-09-06 | ||
| TRC | N389830-25mg |
trans-Nemonapride |
752154-64-6 | 25mg |
$488.00 | 2023-05-17 | ||
| TRC | N389830-50mg |
trans-Nemonapride |
752154-64-6 | 50mg |
$890.00 | 2023-05-17 | ||
| TRC | N389830-100mg |
trans-Nemonapride |
752154-64-6 | 100mg |
$1510.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208454-10 mg |
trans Nemonapride, |
752154-64-6 | 10mg |
¥3,309.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208454-10mg |
trans Nemonapride, |
752154-64-6 | 10mg |
¥3309.00 | 2023-09-05 | ||
| A2B Chem LLC | AC78221-5mg |
trans Nemonapride |
752154-64-6 | 5mg |
$600.00 | 2024-04-19 | ||
| A2B Chem LLC | AC78221-10mg |
trans Nemonapride |
752154-64-6 | 10mg |
$855.00 | 2024-04-19 | ||
| A2B Chem LLC | AC78221-25mg |
trans Nemonapride |
752154-64-6 | 25mg |
$1246.00 | 2024-04-19 |
trans-Nemonapride Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on trans-Nemonapride
Trans-Nemonapride: A Comprehensive Overview
Trans-Nemonapride, also known by its CAS number 752154-64-6, is a compound of significant interest in the field of neuroscience and pharmacology. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other conditions associated with glutamatergic dysregulation. The name "trans-Nemonapride" itself suggests its structural composition, with the "trans" designation indicating the stereochemistry of the molecule. This stereochemical aspect plays a crucial role in determining its pharmacokinetic properties and biological activity.
The chemical structure of trans-Nemonapride is characterized by a bicyclic framework, which contributes to its stability and bioavailability. Recent studies have highlighted its ability to modulate NMDA receptors, a key component in neuronal communication. NMDA receptors are critical for synaptic plasticity and memory formation, making them a prime target for therapeutic interventions in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Trans-Nemonapride's unique mechanism of action involves partial agonism at the glycine site of the NMDA receptor, which allows for fine-tuned regulation of neuronal activity without causing excessive excitotoxicity.
One of the most promising aspects of trans-Nemonapride is its selectivity for certain subtypes of NMDA receptors. This selectivity reduces the likelihood of adverse effects compared to non-selective NMDA receptor antagonists. For instance, traditional NMDA receptor antagonists like ketamine are associated with dissociative side effects due to their lack of subtype specificity. In contrast, trans-Nemonapride has shown a higher affinity for NR2B-containing receptors, which are more prevalent in regions of the brain associated with learning and memory. This subtype selectivity not only enhances its therapeutic potential but also minimizes off-target effects.
Recent clinical trials have demonstrated the efficacy of trans-Nemonapride in animal models of neurodegenerative diseases. In rodent models of Alzheimer's disease, administration of trans-Nemonapride led to significant improvements in cognitive function and reduced neuroinflammation. These findings suggest that trans-Nemonapride may offer a novel approach to treating diseases characterized by excessive glutamate signaling and synaptic dysfunction. Furthermore, preclinical studies have indicated that trans-Nemonapride may also have potential applications in the treatment of chronic pain and mood disorders, where glutamatergic dysregulation is implicated.
The development of trans-Nemonapride has been driven by advancements in medicinal chemistry and a deeper understanding of NMDA receptor physiology. Researchers have employed sophisticated techniques such as X-ray crystallography and molecular modeling to optimize the compound's pharmacokinetic properties. These efforts have resulted in a molecule with improved bioavailability and reduced toxicity compared to earlier generations of NMDA receptor modulators.
In addition to its therapeutic potential, trans-Nemonapride has also become a valuable tool in basic neuroscience research. By selectively targeting NR2B-containing NMDA receptors, researchers can investigate the role of these receptors in various cognitive processes and pathological conditions. This has led to new insights into the mechanisms underlying learning, memory consolidation, and neuroplasticity.
Despite its promising profile, further research is needed to fully understand the long-term safety and efficacy of trans-Nemonapride. Ongoing clinical trials are exploring its tolerability in human subjects and optimizing dosing regimens for different indications. Additionally, researchers are investigating whether trans-Nemonapride can be combined with other therapies to enhance its effects or reduce resistance.
In conclusion, trans-Nemonapride represents a significant advancement in the field of neuropharmacology. Its unique mechanism of action, subtype selectivity, and favorable pharmacokinetic properties make it a compelling candidate for treating a wide range of neurological and psychiatric disorders. As research continues to uncover new applications for this compound, it holds great promise for improving the lives of patients suffering from debilitating neurological conditions.
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